molecular formula C8H10ClF2NO B13645475 (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13645475
M. Wt: 209.62 g/mol
InChI Key: MFSSAKCSXPXIQU-OGFXRTJISA-N
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Description

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has similar structural features but with different substituents on the aromatic ring.

    2-Amino-1-(2,6-difluorophenyl)ethanol: A closely related compound without the hydrochloride salt form.

Uniqueness

(S)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-difluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1

InChI Key

MFSSAKCSXPXIQU-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CO)N)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)F.Cl

Origin of Product

United States

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